molecular formula C21H32O2 B224152 Ethyltestosterone CAS No. 1235-97-8

Ethyltestosterone

Cat. No.: B224152
CAS No.: 1235-97-8
M. Wt: 316.5 g/mol
InChI Key: FGPGANCDNDLUST-CEGNMAFCSA-N
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Description

Ethyltestosterone, also known as 17α-ethyltestosterone, is a synthetic, orally active anabolic–androgenic steroid (AAS) of the 17α-alkylated group. It is chemically described as 17α-ethylandrost-4-en-17β-ol-3-one. This compound is related to mthis compound and is the parent compound of many anabolic–androgenic steroids . This compound was never marketed and is considered a very weak anabolic–androgenic steroid compared to its analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltestosterone can be synthesized through the alkylation of testosteroneThis is typically achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented due to its limited use and market presence, the general approach would involve large-scale synthesis using the aforementioned synthetic route. The process would be optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyltestosterone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogenation and other substitution reactions can introduce various functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 17α-ethyl-3-oxo-androst-4-en-17β-ol.

    Reduction: Formation of 17α-ethyl-5α-androstane-17β-ol.

    Substitution: Formation of halogenated derivatives like 17α-ethyl-4-chloro-androst-4-en-17β-ol.

Scientific Research Applications

    Chemistry: Used as a reference compound in the synthesis and study of other anabolic–androgenic steroids.

    Biology: Investigated for its effects on androgen receptors and its role in modulating biological processes.

    Medicine: Although not marketed, it has been studied for its potential therapeutic effects in conditions requiring anabolic–androgenic steroids.

    Industry: Limited industrial applications due to its weak anabolic–androgenic properties.

Mechanism of Action

Ethyltestosterone exerts its effects by binding to androgen receptors in various tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The compound can also be converted to estradiol, which activates estrogen receptors and contributes to its overall biological activity .

Comparison with Similar Compounds

    Methyltestosterone: Similar structure with a methyl group at the 17α position instead of an ethyl group. Mthis compound is more potent as an anabolic–androgenic steroid.

    Norethandrolone: A 19-nor analog of this compound with higher anabolic potency.

    Ethylestrenol: A derivative with modifications that enhance its anabolic properties.

Uniqueness: this compound is unique due to its relatively weak anabolic and androgenic effects compared to its analogs. It has approximately one-tenth the anabolic potency and one-twentieth the androgenic potency of testosterone propionate in rodents . This makes it less effective for therapeutic use but valuable for research purposes in understanding the structure-activity relationships of anabolic–androgenic steroids .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPGANCDNDLUST-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924523
Record name Ethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyltestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1235-97-8
Record name Ethyltestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyltestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D305M9KPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyltestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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